GRL0617

概要

説明

化学反応の分析

Metabolic Pathways and Enzymatic Reactions

GRL0617 undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP3A5, and CYP2D6 . Key metabolic transformations include:

-

Hydroxylation : Formation of M1 (para-amino toluene hydroxylation) and M2 (naphthalene ring hydroxylation)

-

Desaturation : Generation of M3 (-2H via para-amino toluene oxidation)

-

Glucuronidation : Detected for hydroxylated metabolites (M4/M5) in the presence of UDPGA

Table 1: Enzyme kinetic parameters for this compound metabolism

| CYP Isoform | Reaction Type | (μM) | (pmol/min/pmol) | (μL/min/pmol) |

|---|---|---|---|---|

| CYP3A4 | M1 formation | 9.2 ± 1.1 | 0.85 ± 0.04 | 0.092 ± 0.009 |

| CYP3A5 | M1 formation | 7.8 ± 0.9 | 0.62 ± 0.03 | 0.079 ± 0.007 |

| CYP3A4 | M3 formation | 12.4 ± 1.5 | 1.21 ± 0.07 | 0.098 ± 0.008 |

| CYP2D6 | M2 formation | >50 | 0.18 ± 0.01 | <0.004 |

In Vitro Metabolic Stability

This compound demonstrates NADPH-dependent clearance in human liver microsomes (HLMs):

-

Half-life : 26.4 minutes (NADPH only) vs. 29.5 minutes (NADPH + UDPGA)

-

Clearance rates :

Table 2: Metabolic stability under different cofactor conditions

| Condition | % Parent Remaining (60 min) | Major Metabolites |

|---|---|---|

| NADPH | 44.5 ± 5.3 | M1 (7.2%), M3 (4.9%) |

| UDPGA | 93.4 ± 6.1 | None detected |

| NADPH + UDPGA | 47.2 ± 7.5 | M1 glucuronides (3.1%) |

Inhibition of Cytochrome P450 Enzymes

This compound exhibits time-dependent inhibition of key drug-metabolizing enzymes:

Synthetic Routes and Derivative Formation

The core structure is synthesized via carboxamide coupling:

text(R)-1-methyl-1-naphthylmethylamine + Benzene carboxylic acid → EDCI/HOBt/DIPEA/CH₂Cl₂ → this compound (89% yield)[5]

Key derivative reactions include:

-

Sulfonamide formation with arylsulfonyl chlorides

-

Acetylation to produce HY-17542 (rapidly metabolized back to this compound)

Reactive Metabolite Formation

Desaturation of the para-amino toluene moiety produces an imine methide intermediate (-H₂), identified as a potential toxic species through:

Table 3: Biological activity profile

| Property | This compound | Optimized Derivative (7) |

|---|---|---|

| PLpro | 1.2 μM | 0.094 μM |

| Antiviral | Not determined | 1.1 μM |

| CYP3A4 | N/A | 10,000 M⁻¹s⁻¹ |

These data demonstrate this compound's complex reactivity profile, highlighting both its therapeutic potential and metabolic liabilities. The compound serves as a critical scaffold for developing covalent PLpro inhibitors with improved pharmacokinetic properties .

科学的研究の応用

Antiviral Activity Against Coronaviruses

Inhibition of Viral Replication

GRL0617 has demonstrated potent antiviral activity in vitro against SARS-CoV-2. Studies have shown that it inhibits viral replication in Vero E6 cells with an effective concentration (EC50) of approximately 21 µM . In a dose-dependent manner, this compound significantly reduces the mRNA copy numbers of the viral spike protein, indicating its effectiveness in preventing viral replication . Notably, at concentrations up to 100 µM, this compound exhibited no cytotoxic effects on the host cells .

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves its role as a protein-protein interaction inhibitor. It binds non-covalently to the USP domain of PLpro, disrupting interactions with ubiquitin and ISG15, which are critical for viral replication and immune evasion . This disruption not only inhibits viral replication but also restores the interferon response in infected cells .

Metabolic Stability and Pharmacokinetics

Metabolic Characterization

Recent studies have characterized the metabolic stability of this compound, revealing that it has a lower clearance rate in CYP3A5 incubations compared to other cytochrome P450 isoforms. This suggests a favorable pharmacokinetic profile for potential therapeutic use . The compound's metabolic parameters were determined using a one-enzyme Michaelis-Menten model, providing insights into its bioavailability and potential dosing regimens .

Structural Insights and Design Improvements

Structural Studies

Crystallographic studies have elucidated the binding interactions between this compound and PLpro. Key interactions include hydrogen bonds that stabilize the inhibitor within the active site of PLpro . These structural insights are crucial for rational drug design, allowing for modifications that could enhance potency and selectivity against PLpro while minimizing off-target effects.

Comparative Efficacy

In comparison to other inhibitors, this compound has shown competitive efficacy with IC50 values around 2.1 µM for PLpro inhibition . Ongoing research aims to develop new derivatives that could surpass this efficacy while maintaining safety profiles suitable for clinical use.

Case Studies and Research Findings

作用機序

GRL0617の作用機序には、SARS-CoV-2のパパイン様プロテアーゼのユビキチン特異的プロテアーゼドメインへの結合が関与します。 この結合は、プロテアーゼとISG15(ユビキチン様タンパク質)のC末端との相互作用を阻害し、それによりプロテアーゼの脱ユビキチン化および脱ISGyl化活性を阻害します . この阻害は、最終的にウイルスが宿主の免疫応答を回避することを防ぎます .

類似化合物との比較

GRL0617は、他のパパイン様プロテアーゼ阻害剤と比較して、その構造と作用機序においてユニークです。 類似化合物には、ナフタレン部分を持つ真菌代謝産物であるFonsecinなどがあり、SARS-CoV-2のパパイン様プロテアーゼと同様の結合相互作用を示しています . その他の類似体は、分子ドッキング研究によって特定されてきましたが、this compoundは最も強力な阻害剤の1つです .

準備方法

GRL0617の調製には、ナフタレン誘導体の使用を含む合成経路が関与します。合成経路および反応条件に関する具体的な詳細は、パブリックドメインでは容易に入手できません。 この化合物は、ナフタレン系中間体を用いた一連の化学反応を経て調製されることが知られています .

生物活性

GRL0617 is a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, which plays a crucial role in viral replication and immune evasion. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and in vitro and in vivo efficacy.

This compound inhibits the PLpro enzyme by binding to its active site, thereby preventing the cleavage of ubiquitin-like proteins that are essential for viral replication. The compound has been shown to effectively inhibit both deubiquitination and deISGylation activities of SARS-CoV-2 PLpro, restoring interferon responses in infected cells. Specifically, this compound exhibits an IC50 value of approximately 2.1 μM in inhibiting the protease activity, demonstrating significant antiviral potency in cell-based assays .

Structural Insights

The structural analysis reveals that this compound occupies the substrate binding cleft of PLpro. This binding induces conformational changes that seal the entrance to the cleft, thereby blocking substrate access. The compound's interaction with specific amino acids in the enzyme further enhances its inhibitory effects .

Pharmacokinetics and Metabolism

Recent studies have characterized the metabolic profile of this compound using human liver microsomes. Key findings include:

- Half-life: Approximately 26.35 minutes for phase I metabolism.

- Metabolic Pathways: Hydroxylation and desaturation are predominant reactions mediated by CYP3A4 and CYP3A5 isoforms.

- Drug-Drug Interactions: this compound inhibits major drug-metabolizing enzymes such as CYP2C9 and CYP3A4, which could have implications for co-administration with other drugs .

In Vitro Efficacy

In vitro studies demonstrate that this compound effectively inhibits SARS-CoV-2 replication in various cell lines, including Vero E6 cells. Notable results include:

- Dose-dependent inhibition: At a concentration of 100 μM , this compound achieved over 50% inhibition of viral replication.

- Cytotoxicity: No significant cytotoxic effects were observed at concentrations up to 100 μM , indicating a favorable safety profile .

Case Studies and Comparative Analyses

Several studies have compared this compound with other PLpro inhibitors:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 2.1 | Potent inhibitor with significant antiviral activity. |

| ZN3-80 | 0.59 | More potent than this compound; shows enhanced stability. |

| DY2-153 | 1.8 | Comparable potency; further optimization needed. |

These comparisons highlight the relative potency and stability of this compound against emerging analogs, suggesting avenues for future drug development .

特性

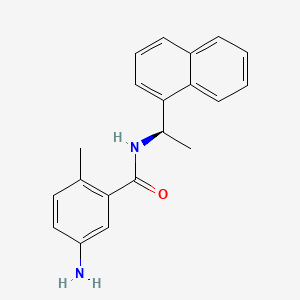

IUPAC Name |

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERBUNNCOKGNZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660795 | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093070-16-6 | |

| Record name | GRL-0617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRL-0617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GRL0617 against SARS-CoV-2?

A1: this compound acts as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). [, , ] This protease plays a crucial role in viral replication by cleaving the viral polyprotein into functional units. [] Additionally, PLpro disrupts the host's innate immune response by removing ubiquitin and ISG15 from host proteins. [, ]

Q2: How does this compound binding affect PLpro activity?

A2: this compound binds to the S4-S3 subsites of PLpro, inducing a conformational change that closes a loop near the active site, thereby hindering catalytic activity. [] This effectively blocks the protease's ability to process viral proteins and interfere with the host's immune system.

Q3: Does this compound demonstrate antiviral activity in cellular models?

A3: Yes, this compound has shown antiviral activity against SARS-CoV-2 in Vero E6 cells with an EC50 of 15 μM, inhibiting viral replication without significant cytotoxicity. [] Additionally, it exhibits synergistic antiviral effects with a STING agonist in human airway cells. []

Q4: What is the significance of this compound's interaction with the BL2 loop of PLpro?

A4: this compound binding to PLpro induces a conformational change, specifically impacting the BL2 loop, which is crucial for substrate binding and product release. [, , ] This interaction is critical for this compound's potent inhibitory activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H18N2O, and its molecular weight is 290.36 g/mol. (Information derived from the provided chemical name and confirmed using chemical structure databases like PubChem).

Q6: How has computational chemistry been employed in this compound research?

A6: Computational methods, including molecular docking, molecular dynamics (MD) simulations, and QSAR modeling, have been extensively used to study this compound and its interactions with PLpro. [, , , , , , , ]

Q7: What insights have MD simulations provided into this compound binding?

A7: MD simulations have been used to analyze the stability of this compound binding to PLpro, revealing key interactions and the dynamic behavior of the complex. [, , , ] This information is valuable for understanding the inhibitor's mechanism and guiding the design of more potent analogs.

Q8: What is known about the structure-activity relationship of this compound?

A8: Research has shown that modifications to the this compound scaffold can significantly impact its potency and selectivity for PLpro. [, , , , ] For instance, introducing covalent warheads can enhance potency, while specific substitutions can improve interactions with the BL2 loop and increase selectivity. [, , ]

Q9: Have any this compound analogs demonstrated improved activity?

A9: Yes, researchers have developed this compound analogs with increased potency against PLpro, some reaching low nanomolar IC50 values. [, ] These optimized compounds often exhibit improved binding kinetics and enhanced interactions with the BL2 groove, leading to greater antiviral efficacy in cell culture models. [, ]

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated that this compound effectively inhibits PLpro enzymatic activity, disrupts the virus's ability to suppress the host's immune response, and reduces viral replication in cell culture models. [, , , , ]

Q11: Is there evidence of this compound's antiviral efficacy in animal models?

A11: While this compound has shown promise in vitro, further research is needed to determine its efficacy in animal models of SARS-CoV-2 infection. [] Such studies would provide critical insights into its potential as a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。